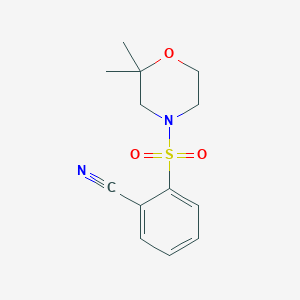
2-(2,2-Dimethylmorpholin-4-yl)sulfonylbenzonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,2-Dimethylmorpholin-4-yl)sulfonylbenzonitrile, commonly known as DBN, is a chemical compound that has gained importance in the field of scientific research. It is a versatile reagent that has been widely used in organic synthesis, pharmaceutical development, and biochemical research. DBN is a white crystalline solid that has a molecular weight of 325.41 g/mol and a melting point of 131-133°C. In
科学研究应用
DBN has been widely used in organic synthesis as a base and a dehydrating agent. It is also used as a catalyst in the synthesis of various organic compounds such as amides, esters, and ketones. DBN has found applications in the pharmaceutical industry as a reagent for the synthesis of various drugs such as anti-inflammatory and anti-cancer agents. In addition, DBN has been used in biochemical research as a reagent for the synthesis of peptide nucleic acids and as a coupling agent in solid-phase peptide synthesis.
作用机制
DBN acts as a base and a dehydrating agent in organic synthesis. It abstracts protons from acidic functional groups such as alcohols, carboxylic acids, and phenols to form the corresponding conjugate bases. DBN also removes water molecules from reaction mixtures to promote the formation of desired products. In biochemical research, DBN is used as a coupling agent to facilitate the formation of peptide bonds between amino acids in solid-phase peptide synthesis.
Biochemical and Physiological Effects:
DBN is not known to have any significant biochemical or physiological effects on living organisms. However, it is important to handle DBN with care as it is a toxic and irritant compound.
实验室实验的优点和局限性
DBN is a versatile reagent that has several advantages in lab experiments. It is a mild and selective base that can be used in a wide range of organic reactions. DBN is also a dehydrating agent that can be used to promote the formation of desired products. However, DBN has some limitations in lab experiments. It is a toxic and irritant compound that should be handled with care. DBN can also react with acidic functional groups in the presence of water to form unwanted by-products.
未来方向
DBN has several potential future directions in scientific research. It can be used as a reagent for the synthesis of new drugs with improved pharmacological properties. DBN can also be used as a catalyst in the synthesis of new organic compounds with unique properties. In addition, DBN can be used in the development of new methods for solid-phase peptide synthesis. Further research is needed to explore the full potential of DBN in scientific research.
Conclusion:
In conclusion, 2-(2,2-Dimethylmorpholin-4-yl)sulfonylbenzonitrile is a versatile reagent that has found applications in organic synthesis, pharmaceutical development, and biochemical research. It acts as a base and a dehydrating agent in organic synthesis and as a coupling agent in solid-phase peptide synthesis. DBN has several advantages in lab experiments but also has some limitations. Further research is needed to explore the full potential of DBN in scientific research.
合成方法
DBN can be synthesized by reacting 2,2-dimethyl-4-morpholinylamine with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction yields DBN as a white crystalline solid in good yields. The synthesis of DBN is a straightforward process that can be easily scaled up for industrial production.
属性
IUPAC Name |
2-(2,2-dimethylmorpholin-4-yl)sulfonylbenzonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3S/c1-13(2)10-15(7-8-18-13)19(16,17)12-6-4-3-5-11(12)9-14/h3-6H,7-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLLIJGOUJYCFFF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CCO1)S(=O)(=O)C2=CC=CC=C2C#N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]-4-methylsulfonylbenzamide](/img/structure/B7497240.png)
![3,5-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7497251.png)
![2,3-dichloro-N-[[3-(imidazol-1-ylmethyl)phenyl]methyl]benzamide](/img/structure/B7497257.png)

![methyl 2-[[(E)-3-(2-bromophenyl)prop-2-enoyl]amino]acetate](/img/structure/B7497269.png)

![N-[1-[2-(4-methoxyphenyl)ethyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497283.png)
![N-[1-(cyanomethyl)piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497290.png)
![N-[1-[[1-(difluoromethyl)imidazol-2-yl]methyl]piperidin-4-yl]cyclopropanecarboxamide](/img/structure/B7497297.png)

![1,2-Dihydroimidazo[1,2-a]benzimidazol-3-yl-(5-methylfuran-2-yl)methanone](/img/structure/B7497314.png)

![[4-(Dimethylamino)phenyl]-[4-(4-hydroxybenzoyl)piperazin-1-yl]methanone](/img/structure/B7497350.png)
![(5-Chlorofuran-2-yl)-(1,2-dihydroimidazo[1,2-a]benzimidazol-3-yl)methanone](/img/structure/B7497356.png)